
Cyclohexyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl octanoate is an ester compound with the chemical formula C14H26O2. Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry. It is derived from cyclohexanol and octanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl octanoate can be synthesized through the esterification reaction between cyclohexanol and octanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where cyclohexanol and octanoic acid are continuously fed into the system. The reaction mixture is heated, and the water formed during the reaction is removed by distillation. The resulting ester is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl octanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into cyclohexanol and octanoic acid.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Cyclohexanol and octanoic acid.
Reduction: Cyclohexanol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
Cyclohexyl octanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Medicine: Explored for its potential as a fragrance ingredient in pharmaceutical formulations.
Industry: Widely used in the fragrance and flavor industry to impart pleasant odors to products.
Mechanism of Action
The mechanism of action of cyclohexyl octanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, the ester bond in this compound can be cleaved under acidic or basic conditions, leading to the formation of cyclohexanol and octanoic acid.
Comparison with Similar Compounds
Cyclohexyl octanoate can be compared with other esters such as:
Ethyl acetate: Known for its fruity odor and used as a solvent in various applications.
Methyl butanoate: Has a pineapple-like odor and is used in flavorings and fragrances.
Isopropyl myristate: Used in cosmetics and pharmaceuticals for its emollient properties.
Uniqueness: this compound is unique due to its specific combination of cyclohexanol and octanoic acid, which imparts a distinct odor profile. Its stability and pleasant fragrance make it valuable in the fragrance and flavor industry.
Properties
CAS No. |
1551-42-4 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
cyclohexyl octanoate |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h13H,2-12H2,1H3 |
InChI Key |
TXWXLLMVRVKQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


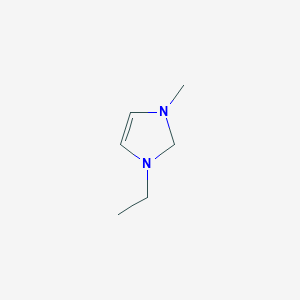
![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)

![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
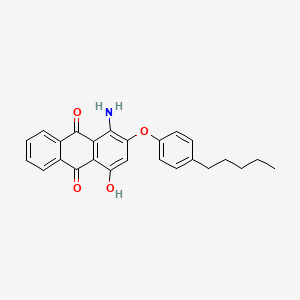
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
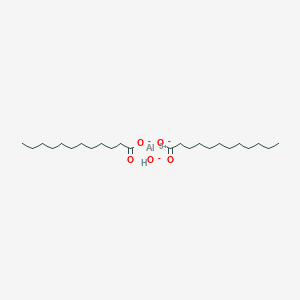
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
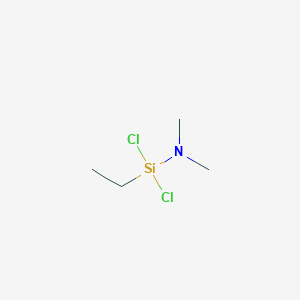
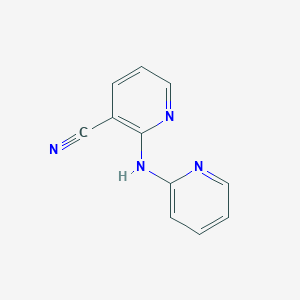
![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)
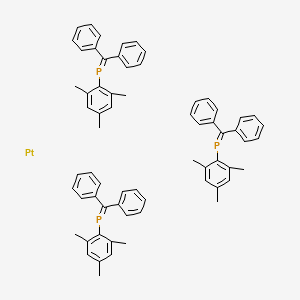
![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
